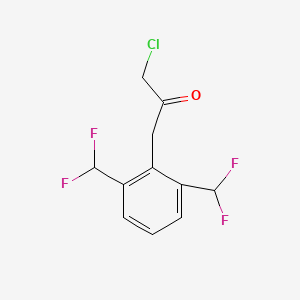

1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Description

1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone characterized by two difluoromethyl groups at the 2- and 6-positions of the phenyl ring and a chlorine atom at the 3-position of the propan-2-one backbone. This compound’s structural uniqueness lies in its electron-withdrawing fluorine substituents, which enhance its stability and reactivity in chemical transformations.

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[2,6-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c12-5-6(17)4-9-7(10(13)14)2-1-3-8(9)11(15)16/h1-3,10-11H,4-5H2 |

InChI Key |

XOYWEOZXJQMGFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)CC(=O)CCl)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding or other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one with structurally related compounds from the evidence, focusing on molecular properties, substituent effects, and physical characteristics.

Table 1: Comparative Analysis of Key Compounds

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Reactivity and Stability: The 2,6-difluoromethyl groups in the target compound likely enhance its lipophilicity compared to mono-fluorinated analogs (e.g., o-fluorophenyl benzodiazepines in ). However, the absence of a carboxamide group (as seen in ’s pyrazole derivatives) may reduce hydrogen-bonding capacity, affecting solubility . The 3-chloro substituent on the ketone backbone may increase electrophilicity, contrasting with the carboxamide-linked chlorine in benzodiazepines (), which primarily influences receptor binding .

Physical Properties :

- Melting points of analogs with rigid aromatic systems (e.g., indazole derivatives in ) range from 134–190°C, suggesting that the target compound’s crystalline form (if synthesized) may fall within this range. However, the lack of polar carboxamide groups could lower its melting point relative to ’s compounds .

Spectral and Analytical Data :

- The target compound’s 1H-NMR would likely show distinct aromatic proton splitting due to the 2,6-difluoromethyl groups, similar to δ 7.2–7.8 peaks observed in fluorophenyl benzodiazepines .

- HRMS data for ’s compounds (e.g., m/z 368.1317 for C₁₉H₁₅F₂N₅O) provide benchmarks for validating the target compound’s molecular ion .

Research Findings and Implications

Agrochemical Potential: Fluorinated pyrazole carboxamides () exhibit fungicidal activity, attributed to fluorine’s electronegativity and metabolic stability. The target compound’s difluoromethyl groups may similarly enhance bioactivity, though its ketone moiety could require derivatization (e.g., conversion to oximes or hydrazones) for optimal efficacy .

Pharmaceutical Relevance :

Benzodiazepines with fluorophenyl groups () demonstrate enhanced blood-brain barrier penetration. While the target compound lacks a heterocyclic core, its fluorinated aromatic system could be explored for CNS-targeted prodrugs .

Synthetic Challenges : The steric hindrance imposed by the 2,6-difluoromethyl groups may complicate ketone functionalization (e.g., nucleophilic substitution at the 3-chloro position). Lessons from ’s carboxamide syntheses (e.g., palladium-catalyzed couplings) could guide reaction optimization .

Biological Activity

1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a unique chemical structure characterized by a chloropropanone moiety and two difluoromethyl groups attached to a phenyl ring. Its molecular formula is CHClF, with a molecular weight of approximately 256.66 g/mol. The presence of difluoromethyl groups enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular components.

Research indicates that 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one may exert its biological effects through interactions with specific biomolecular targets, including proteins and enzymes. The compound's mechanism of action could involve:

- Inhibition of Enzyme Activities : The compound may inhibit certain enzyme activities, which can disrupt metabolic pathways.

- Modulation of Receptor Signaling : It may also modulate receptor signaling pathways, influencing various physiological processes.

Interaction Studies

Studies have focused on the binding affinity and activity of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one against various biological targets. Techniques such as molecular docking and binding assays are commonly employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

The biological activity of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can be compared with structurally similar compounds. The following table summarizes key features and potential biological activities of these compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,6-Difluorophenyl)-3-chloropropan-2-one | Lacks additional difluoromethyl groups | Simpler structure; potentially different reactivity |

| 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one | Contains trifluoromethyl groups instead of difluoromethyl | May exhibit enhanced stability and reactivity due to trifluoromethyl groups |

| 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Different substitution pattern on the phenyl ring | Variations in biological activity due to structural differences |

The unique presence of two difluoromethyl groups in this compound significantly influences its chemical reactivity and biological activity by enhancing stability and lipophilicity compared to similar compounds.

Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic effects of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).

- IC Values : Preliminary results indicate an IC value in the micromolar range, suggesting significant cytotoxicity against these cell lines.

Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to:

- Apoptosis Induction : Increased caspase activity was observed, indicating the activation of apoptotic pathways.

- Cell Cycle Arrest : Flow cytometry analyses demonstrated that the compound caused cell cycle arrest at the G0/G1 phase in MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.